molecular formula C19H16BrClN2O B12638458 C19H16BrClN2O

C19H16BrClN2O

Cat. No.: B12638458
M. Wt: 403.7 g/mol
InChI Key: MTZNOSWNGQZTOA-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H16BrClN2O is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes bromine, chlorine, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H16BrClN2O typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a brominated aromatic compound with a chlorinated amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve high purity levels. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

C19H16BrClN2O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

C19H16BrClN2O: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C19H16BrClN2O exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    C19H16BrN2O: Lacks the chlorine atom, which may result in different chemical properties and reactivity.

    C19H16ClN2O: Lacks the bromine atom, leading to variations in its biological activity and applications.

Uniqueness

The presence of both bromine and chlorine atoms in C19H16BrClN2O makes it unique compared to its similar compounds

Properties

Molecular Formula

C19H16BrClN2O

Molecular Weight

403.7 g/mol

IUPAC Name

1-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C19H16BrClN2O/c20-16-3-1-2-14-15-11-23(9-8-17(15)22-19(14)16)18(24)10-12-4-6-13(21)7-5-12/h1-7,22H,8-11H2

InChI Key

MTZNOSWNGQZTOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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